Cycloheptanone oxime CAS number and identifiers
Cycloheptanone oxime CAS number and identifiers
An In-Depth Technical Guide to Cycloheptanone Oxime: Identifiers, Properties, and Synthesis
Introduction
Cycloheptanone oxime (CAS No: 2158-31-8) is a seven-membered cyclic ketoxime that serves as a pivotal intermediate in organic synthesis and materials science.[1] While structurally simple, its true value lies in the reactivity of the oxime functional group (C=N-OH), which acts as a gateway for producing a variety of nitrogen-containing compounds.[2][3] Its most notable application is its role as a direct precursor to eight-membered cyclic lactams via the classic Beckmann rearrangement, making it a valuable monomer for the synthesis of specialized polyamides.[1] This guide provides a comprehensive overview of its core identifiers, physicochemical properties, synthesis protocols, and key applications for researchers and development professionals.
Core Chemical Identifiers
Precise identification is the cornerstone of chemical research, ensuring reproducibility, regulatory compliance, and accurate literature searching. Each identifier serves a unique purpose, from the universally recognized CAS number to machine-readable structural keys.
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, preventing ambiguity that can arise from multiple systematic, proprietary, or trivial names.[1][2][4][5] The IUPAC name provides a systematic and unambiguous nomenclature based on chemical structure, while identifiers like InChI and SMILES offer standardized, machine-readable formats for computational chemistry and database management.[1][2][6]
| Identifier Type | Value | Source(s) |
| CAS Number | 2158-31-8 | [1][2][4][5][6][7][8] |
| IUPAC Name | N-cycloheptylidenehydroxylamine | [1][6][8] |
| Synonym(s) | Suberoxime | [5][6][7] |
| EC Number | 825-994-0 | [6][8] |
| InChI | InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | [2][6][9] |
| InChIKey | OENGSNXUALAIFP-UHFFFAOYSA-N | [1][6][9] |
| SMILES | C1CCCC(=NO)CC1 | [2][4][5] |
Physicochemical and Spectroscopic Data
The physical properties of Cycloheptanone oxime dictate its handling, storage, and reaction conditions. It is typically a colorless to light yellow liquid at room temperature.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO | [2][4][5][6] |
| Molecular Weight | 127.18 g/mol | [1][2][5][6] |
| Appearance | Colorless to Light yellow clear liquid | [7] |
| Boiling Point | 152 °C at 20 mmHg | [1][4][7] |
| Specific Gravity (20/20) | 1.03 | [1][7] |
| Flash Point | 128 °C | [7] |
Synthesis and Mechanism
The standard laboratory synthesis of Cycloheptanone oxime is a classic condensation reaction, specifically an oximation, between cycloheptanone and a hydroxylamine source.[1][10] The reaction's causality is rooted in the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cycloheptanone. The reaction is pH-dependent, and a mild base is typically used to liberate the free hydroxylamine from its hydrochloride salt.[10]
Experimental Protocol: Synthesis of Cycloheptanone Oxime
This protocol describes a robust method for synthesizing Cycloheptanone oxime from cycloheptanone and hydroxylamine hydrochloride.
-
Preparation of Hydroxylamine Solution: In a suitable reaction vessel, dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallized sodium acetate in 10 mL of deionized water. The sodium acetate acts as a base to generate free hydroxylamine in situ.[11]
-
Reaction Initiation: Gently warm the solution to approximately 40°C with stirring.[11]
-
Addition of Ketone: Add 2.5 g of cycloheptanone to the reaction mixture. Maintain vigorous stirring.[11]
-
Product Formation: Continue heating and stirring. After a few minutes, Cycloheptanone oxime will begin to separate as a crystalline solid or an oil that solidifies upon cooling.[11]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent like light petroleum.[11]
Key Reactions and Applications
The synthetic utility of Cycloheptanone oxime is primarily demonstrated through the Beckmann rearrangement, an acid-catalyzed intramolecular rearrangement that converts the oxime into an eight-membered cyclic amide (a lactam), known as caprylolactam.[1] This ring-expansion reaction is fundamental in both laboratory and industrial synthesis for producing precursors to specialized polyamides.[1]
The mechanism begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[1] This is followed by a concerted step where the alkyl group positioned anti-periplanar to the leaving group migrates to the now electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product.[1]
Beyond the Beckmann rearrangement, Cycloheptanone oxime is a valuable starting material for:
-
Synthesis of Nitrogen-Containing Heterocycles: The oxime functionality can be manipulated to create various ring structures essential for pharmaceuticals and agrochemicals.[1][3]
-
Formation of Amines: Reduction of the oxime group, for example with sodium amalgam, yields cycloheptylamine, another important chemical intermediate.[12]
Safety and Handling
Cycloheptanone oxime is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
| GHS Pictogram | Signal Word | Hazard Statements | Source(s) |
| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][8][13] |
Precautionary Handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8][13]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[4][8][13]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][13]
-
Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][13]
References
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PubChem. (n.d.). Cycloheptanone Oxime. National Center for Biotechnology Information. Retrieved from [Link]
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Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved from [Link]
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CPAChem. (n.d.). Safety data sheet - Cyclohexanone oxime. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cycloheptanone, oxime. NIST Chemistry WebBook. Retrieved from [Link]
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National Toxicology Program. (n.d.). Cyclohexanone Oxime. Retrieved from [Link]
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Scribd. (n.d.). Cyclohexanone Oxime Synthesis Notes: Application. Retrieved from [Link]
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LookChem. (n.d.). The Role of Cyclohexanone Oxime in Advanced Materials Manufacturing. Retrieved from [Link]
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AngeneChemical. (n.d.). Cycloheptanone, oxime | 2158-31-8. Retrieved from [Link]
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ACS Publications. (1959). SYNTHESIS OF CYCLOHEXANONE OXIME BY PHOTOREACTION OF NITROSYL CHLORIDE WITH CYCLOHEXANE. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved from [Link]
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YouTube. (2020). Cyclohexanone Oxime: Organic Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of cyclohexanone oxime. Retrieved from [Link]
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